molecular formula C13H12N2O4 B5971411 N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide

Cat. No. B5971411
M. Wt: 260.24 g/mol
InChI Key: PLIOYYRNVQUDIU-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide, also known as DFH, is a chemical compound that has been studied extensively for its potential applications in scientific research. DFH is a furohydrazide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide inhibits the activity of enzymes by binding to their active sites and preventing them from carrying out their normal functions. This mechanism of action has been studied in detail using various biochemical and biophysical techniques, and has been found to be highly specific and effective.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These effects have been attributed to the ability of this compound to scavenge free radicals, inhibit the production of inflammatory cytokines, and disrupt the membrane integrity of bacterial cells.

Advantages and Limitations for Lab Experiments

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide, including the development of new drug candidates based on its enzyme inhibitory activity, the investigation of its potential applications in cancer therapy, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new synthesis methods for this compound could improve its availability and reduce its cost, making it more accessible to researchers in various fields.

Synthesis Methods

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide can be synthesized using a simple and efficient method that involves the reaction of 2,4-dihydroxybenzaldehyde and furohydrazide in the presence of a suitable catalyst. This method has been optimized to produce high yields of pure this compound, making it a practical and cost-effective approach for synthesizing this compound.

Scientific Research Applications

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide has been widely studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of various enzymes, including tyrosinase and cholinesterase. This makes this compound a promising candidate for the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8(10-5-4-9(16)7-11(10)17)14-15-13(18)12-3-2-6-19-12/h2-7,16-17H,1H3,(H,15,18)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIOYYRNVQUDIU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CO1)/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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